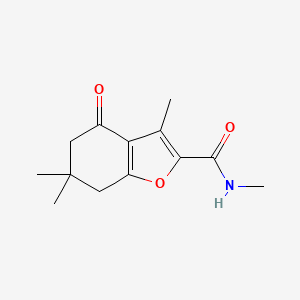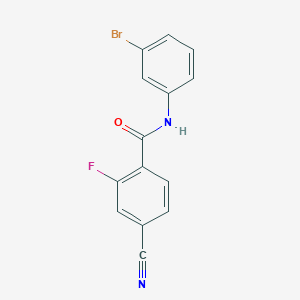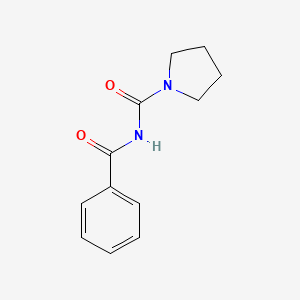![molecular formula C16H24N2O2S B4240209 2-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4240209.png)
2-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]propanamide
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds similar to "2-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]propanamide" involves complex organic reactions, utilizing a variety of starting materials, reagents, and conditions to achieve the desired product. For instance, compounds with morpholine groups and substituted propanamides have been synthesized through reactions involving key intermediates and catalytic conditions that promote the formation of these complex molecules (Kamiński et al., 2015). The synthesis routes often involve multi-step processes, including activation, coupling, and refinement stages to achieve high purity and yield of the target compound.
Molecular Structure Analysis
The molecular structure of compounds akin to "2-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]propanamide" is characterized by the presence of functional groups such as thioamides, morpholine, and propanamide, which play a significant role in defining the chemical behavior and reactivity of these molecules. Crystallography and spectroscopic methods, including NMR and X-ray diffraction, are commonly employed to elucidate the structural configuration, confirming aspects like bond lengths, angles, and the overall 3D arrangement of atoms within the molecule (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of "2-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]propanamide" and similar compounds is influenced by the functional groups present. These molecules engage in a variety of chemical reactions, including nucleophilic substitutions, additions, and cyclization reactions. The presence of the morpholine ring, for instance, can enhance nucleophilicity, facilitating reactions with electrophiles. The thioamide group is reactive towards both nucleophiles and electrophiles under different conditions, making it versatile for further chemical modifications (Jagodziński et al., 2000).
Physical Properties Analysis
The physical properties of "2-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]propanamide" are anticipated to be determined by its molecular structure. Properties such as melting point, boiling point, solubility, and crystal form are essential for understanding the compound's behavior in various environments and applications. These properties are typically assessed using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in different solvents. While specific data on this compound is not readily available, analogs with similar structural features exhibit defined physical property profiles that can inform on its expected behavior (Hassan et al., 2011).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards various chemical reagents, and stability under different conditions, are crucial for understanding how "2-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]propanamide" interacts in chemical reactions and environments. Studies on similar compounds have demonstrated how substituents on the morpholine ring or the thioamide group can significantly impact these properties, influencing factors like reaction rates, equilibrium positions, and the compound's susceptibility to hydrolysis or oxidation (Inokuchi & Radin, 1987).
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(2-morpholin-4-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-13-3-5-15(6-4-13)21-14(2)16(19)17-7-8-18-9-11-20-12-10-18/h3-6,14H,7-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGUOJUZGMUDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4240135.png)
![(2-methoxyethyl){3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}amine hydrochloride](/img/structure/B4240139.png)
![1'-allyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4240147.png)
![ethyl {4-[(cyclohexylamino)sulfonyl]phenyl}carbamate](/img/structure/B4240153.png)
![methyl 2-{[(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4240168.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4240169.png)

![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4240197.png)

![1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4240210.png)

![ethyl[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B4240220.png)
![1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-imidazole](/img/structure/B4240224.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B4240236.png)